

detailed experimental procedure for the synthesis of 4'-Fluoropropiophenone

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Compound of Interest

Compound Name: 4'-Fluoropropiophenone

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Synthesis of 4'-Fluoropropiophenone: A Detailed Experimental Protocol

Abstract

This document provides a comprehensive, step-by-step experimental procedure for the synthesis of **4'-Fluoropropiophenone**. The protocol details the widely-used Friedel-Crafts acylation of fluorobenzene with propionyl chloride, employing aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. The procedure includes a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

4'-Fluoropropiophenone is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its preparation is a fundamental process in medicinal and organic chemistry. The most common and efficient method for its synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This protocol outlines a reliable and reproducible procedure for this synthesis, including reaction setup, work-up, and purification.

Reaction Scheme

The overall reaction for the synthesis of **4'-Fluoropropiophenone** is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **4'-Fluoropropiophenone**.

| Parameter | Value | Reference |
|-------------------|----------------------------------|---------------------|
| Molecular Formula | C ₉ H ₉ FO | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Boiling Point | 100-102 °C at 22 mmHg | [1] |
| Density | 1.096 g/mL at 25 °C | [1] |
| Refractive Index | n _{20/D} 1.5059 | [1] |
| Purity (Typical) | ≥98% | |

Experimental Protocol

Materials and Reagents

- Fluorobenzene (C₆H₅F)
- Propionyl chloride (CH₃CH₂COCl)
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Equipment

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure

1. Reaction Setup:

- Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.
- In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the stirred suspension to 0 °C using an ice bath.

2. Acylation Reaction:

- In the addition funnel, place a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Add the propionyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the internal temperature at 0-5 °C.

- After the addition of propionyl chloride is complete, add fluorobenzene (1.0 equivalent) dropwise from the addition funnel to the reaction mixture over 30 minutes, while still maintaining the temperature at 0-5 °C.
- Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up:

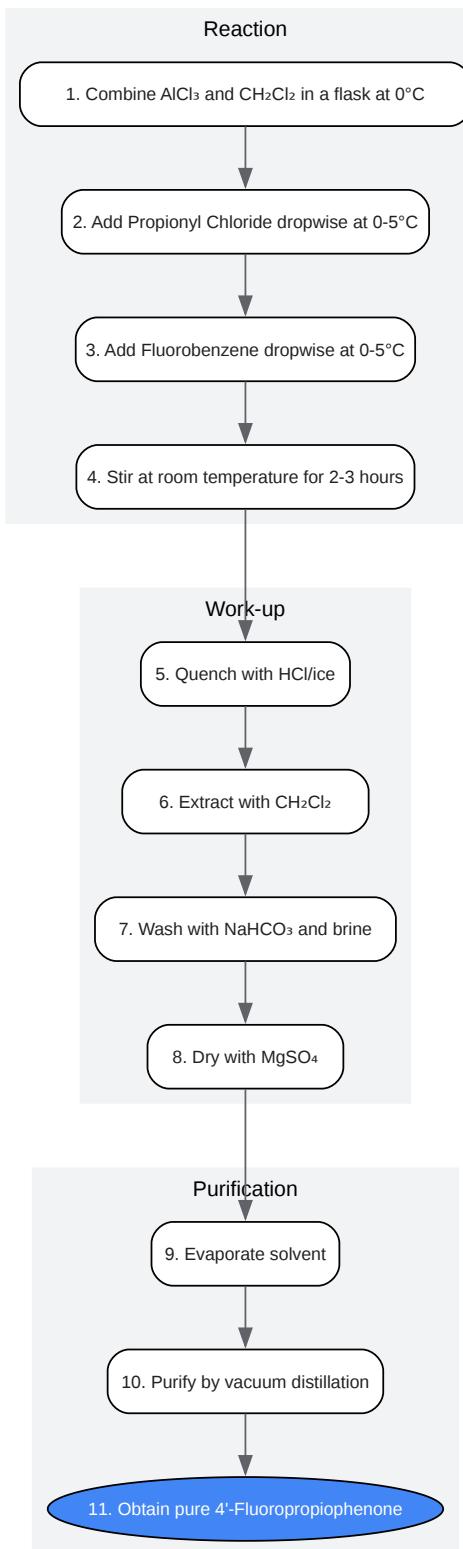
- Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.[2]
- Transfer the mixture to a separatory funnel.
- Separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).[2]
- Combine all organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate.[2]
- Filter to remove the drying agent.

4. Purification:

- Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil by vacuum distillation to obtain **4'-Fluoropropiophenone** as a clear to pale yellow liquid.[2] The product typically distills at 100-102 °C under a vacuum of 22 mmHg.[1]

Visualized Experimental Workflow

Synthesis of 4'-Fluoropropiophenone Workflow



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Caption: Workflow for the synthesis of **4'-Fluoropropiophenone**.

Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.
- Propionyl chloride and concentrated hydrochloric acid are corrosive and have pungent odors. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The Friedel-Crafts acylation of fluorobenzene with propionyl chloride is an effective method for the synthesis of **4'-Fluoropropiophenone**. The detailed protocol provided in this document, if followed carefully, should yield the desired product with high purity. The provided workflow and data table serve as valuable resources for researchers undertaking this synthesis.

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References

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